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molecular formula C14H6Cl2O2 B031372 1,5-Dichloroanthraquinone CAS No. 82-46-2

1,5-Dichloroanthraquinone

Cat. No. B031372
M. Wt: 277.1 g/mol
InChI Key: MQIUMARJCOGCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04232949

Procedure details

The yellow pleochroic 1,5-bis(phenylthio)anthraquinone was prepared as follows: Two equivalents (2.2 g) mercaptobenzene were added to 30 g NN'Dimethylformamide, 5 g potassium carbonate, one equivalent (2.7 g) 1,5-dichloroanthraquinone and heated to reflux for 4 hours, after which 100 ml methanol were added after cooling to 80° C. Upon collecting the crystalline product by filtration, chromatography on alumina using toluene-methanol, and drying, the bright yellow orange crystalline product was obtained.
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
NN'Dimethylformamide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[C:15]1[C:28]2[C:27](=[O:29])[C:26]3[C:21](=[C:22](Cl)[CH:23]=[CH:24][CH:25]=3)[C:20](=[O:31])[C:19]=2[CH:18]=[CH:17][CH:16]=1>CO>[C:2]1([S:1][C:15]2[C:28]3[C:27](=[O:29])[C:26]4[C:21](=[C:22]([S:1][C:2]5[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=5)[CH:23]=[CH:24][CH:25]=4)[C:20](=[O:31])[C:19]=3[CH:18]=[CH:17][CH:16]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
SC1=CC=CC=C1
Name
NN'Dimethylformamide
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Upon collecting the crystalline product
FILTRATION
Type
FILTRATION
Details
by filtration, chromatography on alumina
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the bright yellow orange crystalline product was obtained

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)SC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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